molecular formula C6H4N2OS B3137111 Isothiazolo[5,4-b]pyridin-3-ol CAS No. 4337-60-4

Isothiazolo[5,4-b]pyridin-3-ol

Cat. No. B3137111
CAS RN: 4337-60-4
M. Wt: 152.18 g/mol
InChI Key: BRYKHZDQKQRTDN-UHFFFAOYSA-N
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Patent
US09260454B2

Procedure details

To a solution of diphenylphosphoryl azide (39.41 g, 0.139 mol) in pyridine (160 ml) and triethylamine (19 ml) was added 2-mercaptonicotinic acid (21.57 g, 0.139 mol) portionwise at 0° C. The reaction mixture was stirred overnight at room temperature and afterwards concentrated in vacuo. Ethanol (15 ml) was added at 30° C. to the crude product. Filtration at room temperature afforded a yellow solid which was washed with ethanol (15 ml) and dried in vacuo (10 mbar). 17.04 g (89%) of the title compound were obtained as light yellow solid.
Quantity
39.41 g
Type
reactant
Reaction Step One
Quantity
21.57 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
C1(P([N:15]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[SH:18][C:19]1[N:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21](O)=[O:22]>N1C=CC=CC=1.C(N(CC)CC)C>[S:18]1[C:19]2=[N:27][CH:26]=[CH:25][CH:24]=[C:20]2[C:21](=[O:22])[NH:15]1

Inputs

Step One
Name
Quantity
39.41 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
21.57 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Name
Quantity
160 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
19 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
afterwards concentrated in vacuo
ADDITION
Type
ADDITION
Details
Ethanol (15 ml) was added at 30° C. to the crude product
FILTRATION
Type
FILTRATION
Details
Filtration at room temperature
CUSTOM
Type
CUSTOM
Details
afforded a yellow solid which
WASH
Type
WASH
Details
was washed with ethanol (15 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo (10 mbar)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1NC(C=2C1=NC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.04 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.